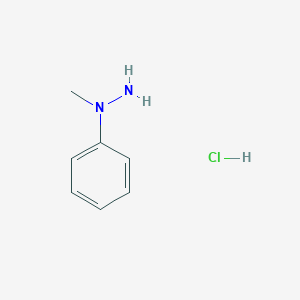
1-Methyl-1-phenylhydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1-phenylhydrazine hydrochloride is an organic compound with the molecular formula C7H10N2·HCl. It is a derivative of hydrazine, where one hydrogen atom is replaced by a methyl group and another by a phenyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
1-Methyl-1-phenylhydrazine hydrochloride can be synthesized through several methods. One common method involves the reaction of aniline with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt, which is then reduced by sulfite to produce phenylhydrazine. This phenylhydrazine is subsequently methylated to yield 1-methyl-1-phenylhydrazine, which is then converted to its hydrochloride salt .
Analyse Chemischer Reaktionen
1-Methyl-1-phenylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazones.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Wissenschaftliche Forschungsanwendungen
1-Methyl-1-phenylhydrazine hydrochloride has several scientific research applications:
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It serves as an intermediate in the synthesis of various drugs, including those used for treating neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-Methyl-1-phenylhydrazine hydrochloride involves its interaction with various molecular targets. It can form hydrazones with carbonyl compounds, which can then undergo further reactions. The compound’s effects are mediated through its ability to form stable intermediates that participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1-phenylhydrazine hydrochloride can be compared with other similar compounds such as:
Phenylhydrazine: Lacks the methyl group, making it less sterically hindered.
N-Methyl-N-phenylhydrazine: Similar structure but different reactivity due to the absence of the hydrochloride salt.
α-Methyl-α-phenylhydrazine: Another name for 1-Methyl-1-phenylhydrazine, highlighting its structural similarity
These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields.
Eigenschaften
Molekularformel |
C7H11ClN2 |
|---|---|
Molekulargewicht |
158.63 g/mol |
IUPAC-Name |
1-methyl-1-phenylhydrazine;hydrochloride |
InChI |
InChI=1S/C7H10N2.ClH/c1-9(8)7-5-3-2-4-6-7;/h2-6H,8H2,1H3;1H |
InChI-Schlüssel |
JNUNSWWOHJDVBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Chloro-6,7-dihydroxy-1-methyl-6-propan-2-yl-3,9,15-trioxahexacyclo[10.7.0.02,4.02,8.08,10.013,17]nonadec-13(17)-en-16-one](/img/structure/B12086948.png)

![(2-Ethylbutyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B12086961.png)

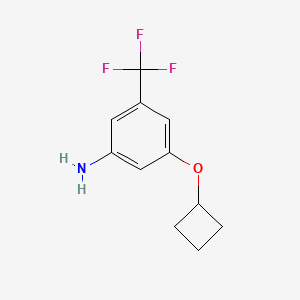
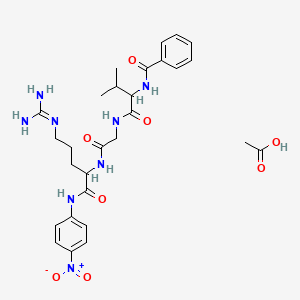
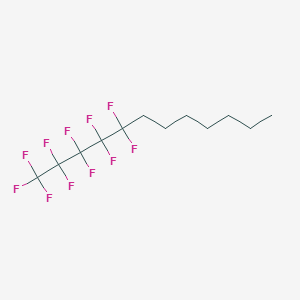

![4-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]phenol](/img/structure/B12087001.png)
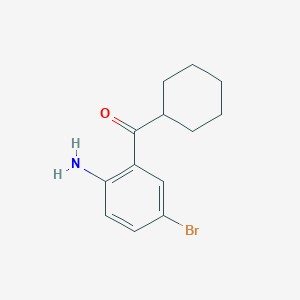
![4-(Morpholinomethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12087006.png)

